molecular formula C8H10N2O B13248944 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene

5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene

Cat. No.: B13248944
M. Wt: 150.18 g/mol
InChI Key: GVEVZOCENZMSNV-UHFFFAOYSA-N
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Description

5-Oxa-4,11-diazatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene is a tricyclic heterocyclic compound featuring a fused bicyclic core with oxygen and nitrogen atoms at positions 5, 4, and 11.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-oxa-4,11-diazatricyclo[6.2.1.02,6]undeca-2(6),3-diene

InChI

InChI=1S/C8H10N2O/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h4-5,7,10H,1-3H2

InChI Key

GVEVZOCENZMSNV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(CC1N2)ON=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods: While industrial-scale production methods for this compound are not widely documented, it is generally synthesized in specialized laboratories. The process involves precise control of reaction parameters to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halides or amines are typically used.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest, and it may serve as a lead compound for drug development.

Medicine: Although not yet widely used in medicine, preliminary studies suggest that this compound could have therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug discovery.

Industry: In industrial applications, this compound is used in the development of advanced materials. Its unique properties make it suitable for creating specialized polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :
Compound Name (CAS) Molecular Formula Molecular Weight Heteroatoms Substituents Applications References
5-Oxa-4,11-diazatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene Not explicitly provided Inferred ≈ 200–250 g/mol O (position 5), N (positions 4, 11) None (core structure) Hypothesized: Ligand design, intermediates
(1R,3R,5R,8S)-11,11-Dimethyl-4-oxa-5-[6-(R)-1-hydroxypropyl]pyridinyl-6-thiatricyclo[6.2.1.03,8]undecane (19a/b) Not explicitly provided Not provided O (position 4), S (position 6), N (positions 5, pyridinyl) Hydroxypropyl, pyridinyl, methyl Chiral ligands for asymmetric catalysis
tert-Butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0²,⁶]undeca-2(6),4-diene-11-carboxylate (2413877-95-7) C₁₃H₁₇BrN₂O₂S 345.3 g/mol S (position 3), N (positions 5, 11) Bromo, tert-butyl carboxylate Synthetic building block (discontinued)
1,4,5-triazatricyclo[5.2.2.0²,⁶]undeca-2(6),3-diene hydrochloride Not explicitly provided Not provided N (positions 1, 4, 5) Hydrochloride salt Pharmaceutical intermediate (discontinued)
Analysis :
  • Heteroatom Positioning: The target compound’s oxygen at position 5 contrasts with sulfur in analogs like 2413877-95-7 (position 3) and additional nitrogen in 1,4,5-triazatricyclo derivatives. Sulfur increases electron density and polarizability, enhancing metal-binding capacity in ligands . Nitrogen placement (positions 4, 11 vs. 5, 11) alters basicity and coordination sites, impacting catalytic or biological activity.
  • Substituent Effects :

    • Bromo in 2413877-95-7 introduces reactivity for cross-coupling, while tert-butyl carboxylate enhances steric bulk and stability .
    • Hydroxypropyl and pyridinyl groups in 19a/b confer chirality and π-stacking ability, critical for enantioselective catalysis .

Physicochemical and Reactivity Profiles

Property 5-Oxa-4,11-diazatricyclo[...] 19a/b 2413877-95-7 1,4,5-triazatricyclo[...]
Solubility Moderate (polar solvents) High (due to hydroxyl groups) Low (hydrophobic substituents) High (hydrochloride salt)
Reactivity Base structure; limited functionalization Chiral centers enable ligand design Bromo enables substitution Amine reactivity for salt formation
Applications Hypothetical: Catalysis, intermediates Asymmetric catalysis Discontinued synthetic intermediate Pharmaceutical intermediate

Biological Activity

5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene is a heterocyclic compound notable for its complex tricyclic structure that incorporates both nitrogen and oxygen atoms. This unique architecture not only influences its chemical properties but also its biological activity, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene is C8_8H10_{10}N2_2O with a molecular weight of 150.18 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction processes, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC8_8H10_{10}N2_2O
Molecular Weight150.18 g/mol
IUPAC Name5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene
InChIInChI=1S/C8H10N2O/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h4-5,7,10H,1-3H₂

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may modulate key enzymatic pathways and receptor activities, although specific molecular targets are still under investigation.

Antimicrobial Activity

Research indicates that derivatives of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that certain derivatives showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Case Study : In vitro assays revealed that specific derivatives could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Neuroprotective Effects

There are emerging studies suggesting potential neuroprotective effects:

  • Research Insights : The interaction with neuronal acetylcholine receptors has been noted, indicating possible applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy of synthesized derivatives.
    • Methods : Disk diffusion method was employed against various bacterial strains.
    • Results : Several derivatives exhibited zones of inhibition greater than 15 mm against tested strains.
  • Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Methods : MTT assay was used to determine cell viability.
    • Results : Notable reductions in viability were observed at concentrations above 10 µM.
  • Neuroprotective Studies :
    • Objective : To explore the neuroprotective potential through receptor interaction studies.
    • Methods : Binding assays were conducted on rat neuronal acetylcholine receptors.
    • Results : The compound showed promising binding affinity indicating potential therapeutic use in neuroprotection.

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